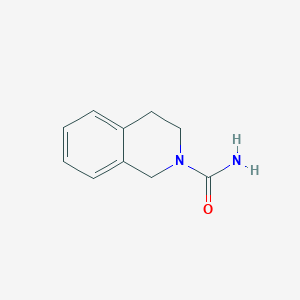

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

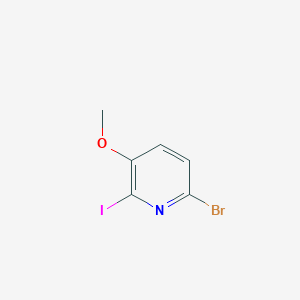

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide is a compound with the CAS Number: 70746-04-2 . It is a part of the large group of natural products known as isoquinoline alkaloids, specifically the 1,2,3,4-tetrahydroisoquinolines (THIQ) class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Molecular Structure Analysis

The IUPAC name of this compound is 3,4-dihydro-2 (1H)-isoquinolinecarboxamide . Its InChI Code is 1S/C10H12N2O/c11-10 (13)12-6-5-8-3-1-2-4-9 (8)7-12/h1-4H,5-7H2, (H2,11,13) and the InChI key is NCOFBBARJYKKNL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.22 . It is a powder with a melting point of 165-169°C .Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methods and Derivatives : 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide derivatives can be synthesized using various methods, such as three-component reactions involving dihydroisoquinolines, isocyanides, and benzyl chloroformate, leading to moderate to good yields of 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. Further hydrolysis of these compounds yields the corresponding 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids (Schuster, Lázár, & Fülöp, 2010).

Functionalization Techniques : Innovative approaches like IBX-mediated oxidative Ugi-type multicomponent reactions have been employed for N and C1 functionalization of tetrahydroisoquinoline. This results in diacylated adducts with good to excellent yields, providing versatile pathways for further chemical modifications (Ngouansavanh & Zhu, 2007).

Conversion Methods : A practical method for converting carboxylic acids to carboxamides mediated by niobium pentachloride has been developed. This method is instrumental in synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, showing the versatility of tetrahydroisoquinoline derivatives in synthetic chemistry (Nery, Ribeiro, Lopes, & Lopes, 2003).

Biological and Pharmacological Research

Growth Hormone Secretagogues : Tetrahydroisoquinoline 1-carboxamides have been shown to act as potent growth hormone secretagogues. Specific derivatives like carbamate 12a-E2 significantly increase plasma growth hormone levels in animal models, suggesting potential applications in endocrine therapy (Li et al., 2005).

Catalytic Asymmetric Synthesis : The C1-chiral tetrahydroisoquinolines, derived from 1,2,3,4-tetrahydroisoquinoline, have been used in asymmetric catalysis and found applications in the total synthesis of alkaloid natural products. This emphasizes their role in the development of bioactive molecules (Liu et al., 2015).

Material Science and Chemistry

- Electronic and Molecular Structure Analysis : X-ray crystallography and quantum chemical modeling have been utilized to study the structure of N-hydroxyamide of 3-[3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-iden]-2-oxopropanoic acid, a compound with antifungal activity. This research demonstrates the application of tetrahydroisoquinoline derivatives in material science, particularly in understanding their electronic and molecular structures (Davydov et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide primarily targets the central nervous system, specifically interacting with dopamine receptors. These receptors play a crucial role in regulating mood, cognition, and motor functions. By binding to these receptors, this compound can modulate neurotransmitter release and neuronal activity, which is essential for its therapeutic effects .

Mode of Action

This compound interacts with dopamine receptors by mimicking the structure of natural neurotransmitters. This interaction leads to the activation or inhibition of these receptors, depending on the specific subtype targeted. As a result, this compound can either enhance or suppress dopamine signaling, leading to changes in neuronal excitability and neurotransmitter release .

Biochemical Pathways

The action of this compound affects several biochemical pathways, including the dopaminergic and serotonergic pathways. By modulating dopamine receptor activity, this compound influences downstream signaling cascades such as the cAMP pathway and the phosphatidylinositol pathway. These pathways are involved in various cellular processes, including gene expression, synaptic plasticity, and neuronal survival .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. After oral administration, this compound is rapidly absorbed into the bloodstream and distributed throughout the body, including the brain. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is eventually excreted via the kidneys. These pharmacokinetic properties influence the bioavailability and duration of action of this compound .

Result of Action

At the molecular level, this compound’s action results in altered neurotransmitter levels and receptor activity. This leads to changes in synaptic transmission and neuronal communication. At the cellular level, these effects can enhance or inhibit neuronal excitability, depending on the specific receptors and pathways involved. Consequently, this compound can influence mood, cognition, and motor functions .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, acidic or basic conditions can affect the compound’s stability and solubility, while high temperatures may lead to degradation. Additionally, interactions with other medications or dietary components can alter the pharmacokinetics and pharmacodynamics of this compound, impacting its overall efficacy .

: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs

Biochemical Analysis

Cellular Effects

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide exerts diverse biological activities against various infective pathogens and neurodegenerative disorders It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels

properties

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOFBBARJYKKNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 3-[(3,4-dichloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2632621.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2632623.png)

![1-(6-methylpyridin-2-yl)-N'-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2632626.png)

![Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride](/img/structure/B2632629.png)

![2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2632632.png)

![N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2632633.png)

![N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide](/img/structure/B2632636.png)

![N-(4-fluorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2632638.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2632640.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2632641.png)